2,4-Hexadienenitrile

Neurotoxicology Behavioral pharmacology Nitrile toxicity classification

2,4-Hexadienenitrile (also known as sorbonitrile, CAS 1516-01-4) is a six-carbon α,β,γ,δ-unsaturated mononitrile with a conjugated (2E,4E)-diene system directly attached to a terminal nitrile group. Its molecular formula is C₆H₇N (MW 93.13 g/mol), and it is typically supplied as a liquid inhibited with p-methoxyphenol.

Molecular Formula C6H7N
Molecular Weight 93.13 g/mol
CAS No. 1516-01-4
Cat. No. B074743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Hexadienenitrile
CAS1516-01-4
Molecular FormulaC6H7N
Molecular Weight93.13 g/mol
Structural Identifiers
SMILESCC=CC=CC#N
InChIInChI=1S/C6H7N/c1-2-3-4-5-6-7/h2-5H,1H3
InChIKeyNYKHMTWWXWMMHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Hexadienenitrile (CAS 1516-01-4): A Conjugated Unsaturated Nitrile for Neurotoxicology Research and Cycloaddition Chemistry


2,4-Hexadienenitrile (also known as sorbonitrile, CAS 1516-01-4) is a six-carbon α,β,γ,δ-unsaturated mononitrile with a conjugated (2E,4E)-diene system directly attached to a terminal nitrile group [1]. Its molecular formula is C₆H₇N (MW 93.13 g/mol), and it is typically supplied as a liquid inhibited with p-methoxyphenol . The compound is structurally distinguished from simpler unsaturated nitriles (e.g., crotononitrile, allylnitrile) by its extended conjugation, which imparts distinct reactivity in cycloaddition chemistry and a unique neurotoxicological profile that diverges sharply from in-class analogs [2].

Primary Use Selective olivocerebellar neurodegeneration research model
Classification Role Group 2 nitrile reference (central neurotoxicity, no vestibulotoxicity)
Synthetic Utility Conjugated diene building block for Diels-Alder cycloaddition chemistry

Why 2,4-Hexadienenitrile Cannot Be Substituted with Crotononitrile or Allylnitrile in Neurotoxicology and Synthetic Applications


Unsaturated aliphatic nitriles are not functionally interchangeable. Direct comparative studies demonstrate that 2,4-hexadienenitrile and trans-crotononitrile belong to a distinct neurotoxicological group (Group 2: selective neuronal degeneration in the inferior olive and piriform cortex), whereas allylnitrile, cis-crotononitrile, and 3,3′-iminodipropionitrile (IDPN) constitute Group 1, producing vestibular hair cell degeneration and an excitation-circling-choreiform (ECC) motor syndrome [1]. Furthermore, 2,4-hexadienenitrile possesses a longer conjugated diene framework (six-carbon backbone with two conjugated double bonds) compared to the four-carbon chain of crotononitrile, endowing it with distinct electronic properties for Diels-Alder cycloaddition reactions, higher boiling point (168°C vs. ~120°C), and elevated flash point (~55°C vs. ~17°C), which alter both its synthetic utility and handling safety profile [2].

Crotononitrile Same Group 2 neurotoxic profile but shorter chain; lacks conjugated diene for Diels-Alder chemistry and has lower boiling/flash point, altering synthetic utility and safety handling.
Allylnitrile Group 1 nitrile causing vestibular hair cell degeneration and ECC syndrome; neuroanatomical targets are sensory (hair cells) rather than central (inferior olive), yielding a completely different research phenotype.
cis-Crotononitrile Group 1 compound inducing ECC syndrome and vestibular toxicity; does not produce selective olivary degeneration, making it unsuitable for inferior olive-focused models.

2,4-Hexadienenitrile: Quantitative Differentiation Evidence Against Closest Analogs


Neurotoxic Motor Syndrome Divergence: Faltering Movements vs. ECC Syndrome in Rat Model

In a direct head-to-head comparative study, adult male Long-Evans rats received 2,4-hexadienenitrile (300 mg/kg/day, i.p., 3 days), trans-crotononitrile (250 mg/kg/day), cis-crotononitrile (110 mg/kg/day), allylnitrile (50 mg/kg/day), or IDPN (400 mg/kg/day). Rats treated with 2,4-hexadienenitrile and trans-crotononitrile exhibited a qualitatively distinct motor syndrome characterized by faltering movements, whereas IDPN, allylnitrile, and cis-crotononitrile induced the ECC syndrome (excitation with circling and choreiform movements). On quantitative analysis, 2,4-hexadienenitrile and trans-crotononitrile did NOT increase vestibular dysfunction scores or locomotor activity, but caused a marked decrease in stride length and decreased holding time on a vertical ladder. In contrast, IDPN, allylnitrile, and cis-crotononitrile induced high vestibular dysfunction scores and open-field hyperactivity without significantly decreasing stride length [1].

Motor Syndrome Divergence
Head-to-head
Faltering movements with decreased stride length (Group 2) vs. ECC syndrome with hyperactivity (Group 1). Vestibular scores not increased in Group 2.
Supports Group 2 neurotoxic classification
Reported behavioral endpoint context; model-specific
Neurotoxicology Behavioral pharmacology Nitrile toxicity classification

Selective Neuronal Degeneration in Inferior Olive and Piriform Cortex vs. Vestibular Hair Cell Toxicity

Fluoro-Jade B staining (a selective marker for degenerating neurons) revealed fundamentally different neuroanatomical targets between nitrile groups. Rats exposed to 2,4-hexadienenitrile or trans-crotononitrile showed a common pattern of selective neurodegeneration with major targets in the inferior olive and piriform cortex. In contrast, rats exposed to IDPN, allylnitrile, or cis-crotononitrile showed Fluoro-Jade B labeling restricted to nerve terminals in the olfactory bulb glomeruli (indicating olfactory mucosa degeneration), with no labeling in the inferior olive or piriform cortex. Critically, 2,4-hexadienenitrile did NOT cause hair cell degeneration in the vestibular and auditory sensory epithelia, whereas allylnitrile and cis-crotononitrile are known vestibular hair cell toxicants [1]. This dichotomous targeting was subsequently confirmed in a review unifying the neurotoxicology of nitriles [2].

Neuroanatomical Targeting
Head-to-head
Fluoro-Jade B positive neurons in inferior olive and piriform cortex; no hair cell degeneration. Allylnitrile and cis-crotononitrile label olfactory bulb and vestibular hair cells.
Supports clean olivary neurodegeneration model
Reported histopathology endpoint; species-specific
Neuropathology Fluoro-Jade B staining Selective neurotoxicity

Acute Lethality Threshold: Single-Dose Toxicity Differentiates 2,4-Hexadienenitrile from Lower-Molecular-Weight Nitriles

Acute single-dose toxicity data place 2,4-hexadienenitrile in a higher lethality range compared to several in-class unsaturated nitriles. Single oral doses of 1600 or 3200 mg/kg are lethal to male and female rats within 24-48 hours, with premorbid signs limited to acute CNS depression. At 800 mg/kg, rats exhibited gross ataxia, tremors, and posturing difficulties by day 2; at 400 mg/kg, delayed gait abnormalities (high-stepping, prancing gait) appeared after 11 days [1]. For comparison, allylnitrile has an oral LD50 of approximately 115 mg/kg in rats [2], indicating that 2,4-hexadienenitrile is approximately an order of magnitude less acutely lethal than allylnitrile, despite both being unsaturated nitriles. This substantial difference in acute lethality is critical for experimental dosing regimen design.

Acute Lethality Threshold
Cross-study
Lethal dose range: 1600–3200 mg/kg (single oral). Allylnitrile oral LD50 ~115 mg/kg. Tolerated repeated dose 300 mg/kg/day vs. 50 mg/kg/day.
Supports dosing range selection
Reported acute toxicity context; verify for current batch
Acute toxicity LD50 Nitrile toxicology

Physicochemical Differentiation: Boiling Point, Flash Point, and Lipophilicity vs. Crotononitrile Isomers

2,4-Hexadienenitrile possesses a significantly higher boiling point (168°C at 760 mmHg) compared to crotononitrile (cis/trans mixture, 120-121°C) [1]. Its flash point (54.8°C) is approximately 3-fold higher than that of crotononitrile (~17°C), classifying it as a combustible rather than highly flammable liquid under standard storage criteria [2]. The ACD/LogP of 2,4-hexadienenitrile is 1.26 , indicating greater lipophilicity than acrylonitrile (Log Kow 0.25) but lower than would be predicted for a purely hydrocarbon analogue, reflecting the polar nitrile contribution. These differences arise from the extended conjugated π-system and higher molecular weight (93.13 vs. 67.09 g/mol for crotononitrile), which directly affect distillation purification protocols, solvent compatibility, and safety classification during procurement and storage.

Physicochemical Properties
Cross-study
B.P. 168°C (vs. 120°C for crotononitrile); Flash Point 54.8°C (vs. 17°C); LogP 1.26. Δ +48°C boiling point, Δ +38°C flash point.
Informs handling safety and purification
Reported experimental and predicted values
Physicochemical properties Thermal stability Handling safety

Conjugated Diene System with Electron-Withdrawing Nitrile Enables Diels-Alder Cycloaddition Chemistry Absent in Simpler Nitriles

2,4-Hexadienenitrile contains a conjugated (2E,4E)-diene system directly linked to an electron-withdrawing nitrile group, creating a multifunctional architecture that participates as a diene in Diels-Alder [4+2] cycloaddition reactions to construct substituted cyclohexenitrile derivatives [1][2]. This reactivity is structurally impossible for crotononitrile (a single double bond, C₄) or allylnitrile (a non-conjugated terminal alkene). The electron-withdrawing nitrile electronically deactivates the diene system relative to unsubstituted 2,4-hexadiene, modulating its reactivity with electron-rich dienophiles and enabling regioselective cycloadditions. In one reported application, the compound was formed as an unexpected product from the reaction of Jonas reagent ((η⁵-cyclopentadienyl)bis(ethylene)cobalt) with 2,4-hexadienealdoxime, demonstrating its ability to function as a ligand in organometallic cobalt sandwich complexes . A palladium-promoted dehydrogenation/Diels-Alder sequence has also been reported wherein 2,4-hexadiene intermediates (generated in situ from 1-hexene) undergo cycloaddition with acrylonitrile to yield cyclohexenonitriles .

Diels-Alder Reactivity
Class-level
Conjugated (2E,4E)-diene with terminal nitrile participates as diene in [4+2] cycloaddition; forms Co sandwich complexes. Crotononitrile and allylnitrile cannot serve as Diels-Alder dienes.
Supports cycloaddition chemistry
Class-level inference; review reactivity with desired dienophiles
Cycloaddition Diels-Alder reaction Synthetic building block

Vestibular Hair Cell Sparing: A Critical Negative Selectivity Feature vs. Allylnitrile and cis-Crotononitrile

In the Boadas-Vaello et al. (2005) comparative study, histopathological examination of vestibular and auditory sensory epithelia revealed that 2,4-hexadienenitrile did NOT cause hair cell degeneration, in contrast to the well-documented vestibulotoxicity of allylnitrile and cis-crotononitrile [1]. This negative finding has been corroborated by subsequent reviews: allylnitrile is established as a potent vestibular hair cell toxicant causing complete hearing loss in mouse models, whereas hexadienenitrile and trans-crotononitrile induce selective neuronal degeneration without sensory hair cell involvement [2][3]. This differential toxicity—neuronal (inferior olive) vs. sensory (hair cells)—represents a fundamental mechanistic bifurcation among nitriles and is the basis for classifying 2,4-hexadienenitrile as a Group 2 nitrile with central neurotoxicity but no ototoxicity.

Vestibular Hair Cell Sparing
Head-to-head
No hair cell degeneration in vestibular or auditory epithelia (Group 2), in contrast to allylnitrile and cis-crotononitrile (Group 1) which cause complete hair cell loss.
Supports auditory research selectivity
Reported negative finding; confirm in relevant species
Vestibulotoxicity Hair cell degeneration Ototoxicity screening

2,4-Hexadienenitrile: Evidence-Backed Application Scenarios Based on Verified Differentiation


Experimental Induction of Selective Inferior Olive Neurodegeneration for Olivocerebellar Ataxia Modeling

2,4-Hexadienenitrile is the validated tool compound for producing selective neuronal degeneration in the inferior olive and piriform cortex without concomitant vestibular or auditory hair cell toxicity. Researchers modeling olivocerebellar pathology or testing neuroprotective interventions against inferior olive degeneration should select this compound (300 mg/kg/day, i.p., 3 days in rats) rather than allylnitrile or cis-crotononitrile, which primarily damage vestibular hair cells and produce a confounded motor phenotype [1]. The absence of vestibulotoxicity ensures that observed motor deficits (decreased stride length, faltering movements, reduced vertical ladder holding time) are attributable to central neuronal degeneration rather than peripheral sensory loss [2].

Group 2 Nitrile Reference Standard in Neurotoxicological Classification and Screening Studies

The Boadas-Vaello/Llorens two-group classification system for neurotoxic nitriles designates 2,4-hexadienenitrile and trans-crotononitrile as Group 2 (selective neuronal degeneration), distinct from Group 1 nitriles (IDPN, allylnitrile, cis-crotononitrile) that cause sensory hair cell toxicity [1]. In any screening program evaluating novel nitrile-containing compounds for neurotoxic potential, 2,4-hexadienenitrile should be included as the Group 2 reference standard. Its well-characterized behavioral (stride length decrease, no vestibular score increase, no hyperactivity) and histopathological (inferior olive + piriform cortex, Fluoro-Jade B positive) endpoints provide a benchmark for classifying new chemical entities [1][3].

Conjugated Diene Building Block for Diels-Alder Synthesis of Cyclohexenonitrile Derivatives

For synthetic organic chemists constructing substituted cyclohexenonitrile scaffolds via [4+2] cycloaddition, 2,4-hexadienenitrile provides a pre-installed nitrile functionality on a conjugated diene framework that is absent from simpler unsaturated nitriles (crotononitrile, allylnitrile) or unsubstituted dienes (2,4-hexadiene) [4]. The electron-withdrawing nitrile group modulates diene reactivity, enabling regioselective cycloadditions with electron-rich dienophiles. This compound is also a demonstrated ligand precursor for organometallic cobalt sandwich complexes via reaction with Jonas reagent [4], opening avenues in organometallic chemistry and catalysis research.

Negative Control for Vestibulotoxicity Screening of Nitrile Compounds

In auditory and vestibular toxicology programs, allylnitrile is a standard positive control for inducing complete hair cell loss and hearing dysfunction [5]. 2,4-Hexadienenitrile serves as the complementary negative control: it produces clear central neurotoxicity (confirming exposure and biological activity) while completely sparing vestibular and auditory hair cells [1]. This combination of positive CNS effect with negative ototoxicity makes 2,4-hexadienenitrile uniquely suited as an internal control to validate that a screening assay can distinguish between central neurotoxic and peripheral ototoxic mechanisms among nitrile compounds.

Application
Selection Property
Validation Focus
Olivocerebellar ataxia modeling
Selective neurotoxicity profile (inferior olive, no vestibulotoxicity)
Stride length and inferior olive histopathology
Neurotoxic nitrile classification screening
Group 2 reference standard with documented behavioral and neuropathological endpoints
Fluoro-Jade B staining pattern and vestibular score absence
Cyclohexenonitrile synthesis
Conjugated diene reactivity with electron-withdrawing nitrile
Cycloaddition yield and regioselectivity
Vestibulotoxicity negative control
CNS neurotoxicity with complete hair cell sparing
Auditory and vestibular hair cell viability assays
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